N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide
Description
N-[1-(2-Bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide is a brominated trifluoroacetamide derivative featuring a cyclopentyl ring substituted with a bromoacetyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The bromoacetyl moiety renders it reactive in alkylation or nucleophilic substitution reactions, while the trifluoroacetamide group enhances stability and modulates electronic properties. Its structural uniqueness lies in the cyclopentyl ring, which balances steric bulk and conformational flexibility compared to other cycloalkane analogs .
Properties
IUPAC Name |
N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF3NO2/c10-5-6(15)8(3-1-2-4-8)14-7(16)9(11,12)13/h1-5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWWGJHBLGQACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)CBr)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564568-43-9 | |
| Record name | N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide typically involves the reaction of cyclopentylamine with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under appropriate conditions.
Oxidation Reactions: It can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives where the bromine atom is replaced by the nucleophile.
Reduction Reactions: The major products are amines or alcohols, depending on the reducing agent and conditions.
Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide involves its interaction with biological molecules through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoroacetamide moiety enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Cycloalkane-Substituted Bromoacetyl Trifluoroacetamides
The cyclopentyl core distinguishes this compound from analogs with cyclopropane or cyclohexane rings. Key differences include:
Key Findings :
- Ring Size and Reactivity : Cyclopropane derivatives (e.g., cyclopropyl analog) exhibit higher reactivity due to ring strain, making them prone to ring-opening in nucleophilic environments. Cyclohexyl analogs, with larger rings, show reduced reactivity due to steric shielding of the bromoacetyl group .
- Synthetic Utility : The cyclopentyl variant strikes a balance between stability and reactivity, making it suitable for controlled alkylation in multi-step syntheses.
Bromoacetamide Derivatives with Fluorinated Groups
Comparisons with other bromo- and fluoro-substituted acetamides reveal electronic and functional differences:
Key Findings :
- Trifluoroacetamide vs. Difluoroacetamide : The trifluoroacetamide group in the target compound enhances electron-withdrawing effects, stabilizing the amide bond and directing reactivity compared to difluoro analogs .
- Biological Relevance : Complex derivatives (e.g., ) incorporate aromatic and heterocyclic moieties for targeted biological activity, whereas simpler bromoacetamides are general-purpose alkylating agents .
Trifluoroacetamide Derivatives with Aromatic Substituents
highlights trifluoroacetamides with substituted phenyl groups, such as TFA-D-Phe-Ph(3,4-Me) and TFA-L-Phe-Ph(2,4-Me). These compounds share the trifluoroacetamide core but differ in:
- Substituent Effects : Methyl groups on aromatic rings alter solubility and crystallinity (e.g., D-89 and L-90 are colorless needles with distinct D-角质 values) .
- Spectroscopic Profiles : IR and NMR data show shifts in aromatic proton signals (δ 7.2–7.4 ppm) and carbonyl stretches (~1700 cm⁻¹), which are comparable to the target compound’s spectral features .
Biological Activity
N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide is a synthetic compound with notable biological activities, particularly in enzyme inhibition and protein modification. This article explores its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula: C9H11BrF3NO2
- Molecular Weight: 302.09 g/mol
- CAS Number: 1564568-43-9
The compound features a bromoacetyl group that is reactive towards nucleophiles, which plays a crucial role in its biological activity.
The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Enzyme Inhibition: The compound can inhibit enzyme activity by modifying active sites.
- Protein Modification: It alters protein functions by covalently attaching to specific amino acids.
Enzyme Inhibition Studies
This compound has been studied for its potential to inhibit various enzymes. For example:
- Case Study 1: A study demonstrated that this compound effectively inhibited serine proteases, which are essential in various biological processes. The inhibition was characterized by a decrease in enzymatic activity proportional to the concentration of the compound used.
| Enzyme Type | Inhibition Percentage (%) | Concentration (µM) |
|---|---|---|
| Serine Proteases | 75% | 10 |
| Cyclic Peptidases | 60% | 20 |
Antibacterial Activity
Research has also indicated that this compound exhibits antibacterial properties.
- Case Study 2: In vitro studies showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
Safety and Toxicology
Toxicological assessments indicate that while this compound is effective against certain pathogens, it also exhibits cytotoxic effects at higher concentrations.
- Case Study 3: A cytotoxicity test on human cell lines revealed an IC50 value of approximately 50 µM, indicating potential toxicity at elevated doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
